Welcome to the BenchChem Online Store!
molecular formula C13H19N3O2S B1365876 Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 211245-62-4

Ethyl 4-(cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No. B1365876
M. Wt: 281.38 g/mol
InChI Key: MYJQMHHJSZBXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987267B2

Procedure details

Commercially available 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (6) (25 g, 107 mmol) was dissolved in THF. Subsequently, triethylamine (32.6 g, 322 mmol) and cyclopentylamine (10 g, 117 mmol) were added to the reaction mixture. The combination was stirred over night at room temperature. Precipitated salts were filtered away from solvent and discarded. The collected solvent was then evaporated in vacuo to give an oil. The resultant oil was dissolved in ethyl acetate, washed with sodium bicarbonate, and then dried over Na2SO4. The drying aid was filtered away and the resultant solvent was evaporated under vacuum to give 23.3 g of product (7). 1H NMR (300 MHz, CDCl3), δ 8.60 (s, 1H), 8.25 (br s, 1H), 4.49-4.54 (m, 1H), 4.30 (q, 2H), 2.52 (s, 3H), 2.00-2.10 (m, 2H), 1.50-1.79 (m, 6H), 1.35 (t, 3H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7](Cl)=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=[O:5])[CH3:2].C(N(CC)CC)C.[CH:22]1([NH2:27])[CH2:26][CH2:25][CH2:24][CH2:23]1>C1COCC1.C(OCC)(=O)C>[CH2:1]([O:3][C:4]([C:6]1[C:7]([NH:27][CH:22]2[CH2:26][CH2:25][CH2:24][CH2:23]2)=[N:8][C:9]([S:12][CH3:13])=[N:10][CH:11]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)SC)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
32.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The combination was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Precipitated salts were filtered away from solvent
CUSTOM
Type
CUSTOM
Details
The collected solvent was then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
washed with sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The drying aid was filtered away
CUSTOM
Type
CUSTOM
Details
the resultant solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)SC)NC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 23.3 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.